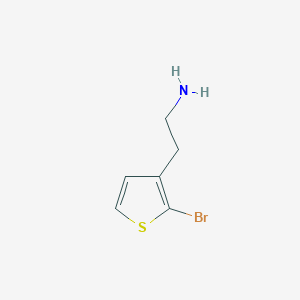

2-(2-bromothiophen-3-yl)ethan-1-amine

Description

2-(2-Bromothiophen-3-yl)ethan-1-amine is a brominated thiophene derivative with a primary amine side chain. Its molecular formula is C₆H₉BrClNS (as the hydrochloride salt), and it has a molecular weight of 242.57 g/mol . The bromine atom at the 2-position of the thiophene ring enhances electrophilicity, making it a reactive site for cross-coupling reactions, while the ethanamine moiety provides a handle for further functionalization.

Properties

IUPAC Name |

2-(2-bromothiophen-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQXWZQETVCFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695853 | |

| Record name | 2-(2-Bromothiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893421-71-1 | |

| Record name | 2-(2-Bromothiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Thiophene to 2-Bromothiophene

A crucial precursor step is the selective bromination of thiophene to obtain 2-bromothiophene, which subsequently undergoes further functionalization.

Selective 2-Bromination Method:

A patented environmentally friendly method involves brominating thiophene in the presence of L-valine methyl ester, sodium bromide, sulfuric acid, and hydrogen peroxide in aqueous medium at low temperatures (5–10 °C) for 15–20 hours. This approach significantly improves 2-position substitution selectivity and minimizes the formation of 3-bromothiophene impurities (down to 0.14%) compared to methods without L-valine methyl ester (0.27% impurity).

| Reagents | Molar Ratio (Thiophene = 1) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Sodium bromide | 0.8–1.1 | 5–10 | 15–20 | Bromine source |

| L-valine methyl ester | 0.08–0.12 | 5–10 | 15–20 | Selectivity enhancer |

| Sulfuric acid | 1.0–1.5 | 5–10 | 15–20 | Acid catalyst |

| Hydrogen peroxide | 1.0–1.4 | 5–10 | 15–20 | Oxidant |

This method is advantageous due to mild conditions, low cost, and environmental compatibility.

Formation of 2-(2-Bromothiophen-3-yl)ethan-1-amine via Cross-Coupling

Buchwald–Hartwig Cross-Coupling:

A prominent synthetic route involves palladium-catalyzed Buchwald–Hartwig amination of 2-(3-bromo-thiophen-2-yl) derivatives with ethane-1,2-diamine or related amines. For example, reacting 2-(3-bromo-thiophen-2-yl)quinoxaline with 1,2-dimethylethylenediamine under Pd(OAc)₂ catalysis with appropriate ligands (e.g., dppf) and bases (e.g., t-BuONa) under microwave irradiation yields N-substituted ethan-1,2-diamines with high efficiency.

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Pd(OAc)₂ (0.1 equiv.) | Effective cross-coupling |

| Ligand | dppf (0.2 equiv.) | Enhances catalyst activity |

| Base | t-BuONa (2.5 equiv.) | Deprotonates amine |

| Solvent | Toluene | Good solubility and stability |

| Temperature/Method | Microwave heating, 15 min | Rapid reaction, high yield |

| Yield | Up to 75% | High yield and purity |

- General Procedure:

A mixture of the bromo-thiophene derivative, amine (2 equiv.), Pd catalyst, ligand, base, and toluene sparged with argon is sealed in a microwave vial and heated for 15 minutes. The crude product is purified by silica gel chromatography.

Reductive Amination Route

Reaction of 4-Bromothiophene-3-carbaldehyde with Ethanolamine:

Another preparation method involves reductive amination where 4-bromothiophene-3-carbaldehyde is reacted with 2-aminoethanol under controlled conditions, typically in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80 °C for 12–24 hours. Catalytic bases like triethylamine improve yield and reduce side reactions.Purification:

Column chromatography and recrystallization from ethanol/water mixtures yield pure this compound derivatives with purity exceeding 95%.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Selective Bromination (Patent) | Use of L-valine methyl ester, mild conditions | High selectivity, low impurities, eco-friendly | Requires long reaction time (15–20 h) |

| Buchwald–Hartwig Cross-Coupling | Pd-catalyzed amination, microwave-assisted | High yield, rapid synthesis (15 min) | Requires expensive catalysts and ligands |

| Reductive Amination | Reaction of aldehyde with amine, base catalyzed | Straightforward, scalable | Longer reaction time, moderate yields |

Research Findings and Optimization Insights

The presence of L-valine methyl ester during bromination significantly enhances 2-position selectivity on thiophene, reducing 3-bromo isomer formation by nearly 50% compared to conventional methods.

Microwave-assisted Buchwald–Hartwig amination dramatically shortens reaction time to 15 minutes while maintaining high yields (up to 75%), which is beneficial for rapid synthesis and library generation in medicinal chemistry.

Use of polar aprotic solvents and catalytic bases in reductive amination improves nucleophilicity and reaction efficiency, leading to higher purity and yield.

Summary Table of Key Preparation Steps for this compound

| Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| 1. Bromination of Thiophene | Thiophene, NaBr, L-valine methyl ester, H₂SO₄, H₂O₂, 5–10 °C, 15–20 h | Selective 2-bromination | High selectivity, low impurities |

| 2. Cross-Coupling or Amination | 2-Bromothiophene derivative, amine, Pd catalyst, ligand, base, toluene, microwave, 15 min | Formation of C-N bond | High yield, rapid reaction |

| 3. Alternative Reductive Amination | 4-Bromothiophene-3-carbaldehyde, 2-aminoethanol, base, DMF or acetonitrile, 60–80 °C, 12–24 h | Amination via aldehyde intermediate | Moderate yield, scalable |

| 4. Purification | Silica gel chromatography, recrystallization | Removal of impurities | Purity >95% |

Chemical Reactions Analysis

Types of Reactions

2-(2-bromothiophen-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Overview

2-(2-bromothiophen-3-yl)ethan-1-amine, with the molecular formula C6H8BrNS and a molecular weight of 206.11 g/mol, is a compound that has garnered significant attention in scientific research due to its diverse applications in chemistry, biology, and medicine. Its unique structural features, particularly the bromine atom in the thiophene ring, enhance its reactivity and potential interactions with biological systems.

Chemistry

In synthetic chemistry, this compound serves as a building block for the development of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a versatile reagent in organic synthesis.

Biology

The compound is studied for its potential biological activities , including:

- Antimicrobial Activity : Research indicates that it can inhibit the growth of various bacteria and fungi.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : Preliminary studies suggest it may protect cells from oxidative stress.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties , particularly in:

- Cancer Research : Its interactions with specific receptors may influence tumor growth and metastasis.

- Neurological Disorders : Potential applications in modulating neurotransmitter activity have been explored.

Case Studies

Several studies have investigated the biological activity of this compound:

- Cellular Studies : In vitro experiments demonstrated that treatment with this compound resulted in significant changes in cellular metabolism and gene expression profiles over time.

- Animal Models : Studies have shown that administration leads to reduced markers of inflammation and oxidative stress, supporting its potential therapeutic use in chronic inflammatory conditions.

- Comparative Studies : Analyses with structurally similar compounds revealed that this compound exhibits superior biological activity in certain assays.

Summary of Applications

The diverse applications of this compound highlight its importance across various fields:

| Field | Application |

|---|---|

| Chemistry | Building block for complex synthesis |

| Biology | Antimicrobial, anti-inflammatory, antioxidant |

| Medicine | Potential therapeutic agent for cancer and neurological disorders |

Mechanism of Action

The mechanism of action of 2-(2-bromothiophen-3-yl)ethan-1-amine involves its interaction with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Structural Analogs: Substituent and Backbone Variations

2-(Thiophen-3-yl)ethan-1-amine (Compound 31)

- Structure : Lacks the bromine substituent on the thiophene ring.

- Synthesis : Prepared via acid-catalyzed salt formation using HCl in ethyl acetate .

2-(4-Bromo-1H-indol-3-yl)ethan-1-amine (Compound 4)

- Structure : Features a brominated indole core instead of thiophene.

- Relevance : Indole derivatives are prevalent in serotonin analogs and psychedelic compounds (e.g., psilocybin derivatives) .

- Key Difference : The indole ring’s aromaticity and hydrogen-bonding capacity contrast with the sulfur-rich thiophene, influencing receptor binding profiles.

NBOMe Derivatives (e.g., 25B-NBOMe)

- Structure : Phenethylamine backbone with methoxybenzyl and halogenated phenyl groups .

- Key Difference : The methoxybenzyl group in NBOMe compounds confers potent serotonin receptor (5-HT₂ₐ) agonism, whereas the bromothiophene-ethanamine lacks this substituent, suggesting divergent pharmacological targets .

TAAR1 Agonists (e.g., 2-(4H-1,2,4-Triazol-3-yl)ethan-1-amine)

- Structure : Triazole-substituted ethanamine core.

- Function : Activates trace amine-associated receptor 1 (TAAR1), a target for schizophrenia therapeutics .

- Key Difference : The triazole ring’s planar geometry and hydrogen-bonding capacity differ from the thiophene’s sulfur atom, impacting receptor selectivity .

Benzimidazole Derivatives (e.g., Flunitazene, Metonitazene)

- Structure : N-substituted ethanamines with benzimidazole and halogenated benzyl groups .

- Key Difference : The benzimidazole scaffold introduces basic nitrogen atoms, enhancing interaction with opioid receptors compared to the neutral thiophene ring .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The bromine in 2-(2-bromothiophen-3-yl)ethan-1-amine stabilizes negative charges, making it amenable to Suzuki-Miyaura cross-coupling reactions. In contrast, non-brominated analogs like 2-(thiophen-3-yl)ethan-1-amine are more reactive in electrophilic substitutions .

- Aromatic Ring Contributions : Thiophene’s sulfur atom participates in resonance, while indole’s nitrogen enables hydrogen bonding, affecting solubility and membrane permeability .

Biological Activity

2-(2-bromothiophen-3-yl)ethan-1-amine, with the chemical formula C6H8BrNS and a molecular weight of 206.1 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated thiophene ring attached to an ethanamine structure. The presence of the bromine atom enhances its electronic properties, potentially influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. These interactions can lead to either activation or inhibition of specific biological pathways. Notably, the compound has been shown to modulate gene expression and metabolic activities in cellular models.

Key Mechanisms:

- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways.

- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

- Gene Expression : Long-term exposure alters gene expression profiles, indicating potential roles in cellular regulation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, inhibiting the growth of various bacteria and fungi. This activity suggests potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This could position it as a candidate for treating inflammatory diseases.

Antioxidant Properties

Preliminary studies indicate that this compound possesses antioxidant capabilities, which may protect cells from oxidative stress.

Case Studies

Several studies have investigated the biological activity of this compound:

- Cellular Studies : In vitro experiments demonstrated that treatment with this compound resulted in significant changes in cellular metabolism and gene expression profiles over time. These findings suggest a complex interaction with cellular machinery that warrants further investigation .

- Animal Models : Animal studies have shown that administration of the compound leads to reduced markers of inflammation and oxidative stress, supporting its potential therapeutic use in chronic inflammatory conditions .

- Comparative Studies : Comparative analyses with structurally similar compounds have revealed that this compound exhibits superior biological activity in certain assays, highlighting its unique properties .

Data Summary

Q & A

Q. What are the common synthetic routes for 2-(2-bromothiophen-3-yl)ethan-1-amine?

- Methodological Answer : A typical synthesis involves bromination of thiophene derivatives followed by amination. For example, bromothiophene precursors can undergo nucleophilic substitution or coupling reactions with ethylamine derivatives. Base-catalyzed reactions (e.g., using NaH or KOH) are often employed to facilitate amination, as seen in analogous syntheses of brominated indole- or phenyl-ethanamines . Key steps include:

- Bromination at the 2-position of thiophene.

- Coupling with a protected ethanamine group.

- Deprotection under acidic or reductive conditions.

Characterization via -NMR and mass spectrometry is critical to confirm purity and structure.

Q. How is NMR spectroscopy utilized in characterizing this compound?

- Methodological Answer : -NMR analysis identifies protons adjacent to the bromine atom (e.g., deshielded aromatic protons on the thiophene ring) and the ethanamine backbone. For example:

- Aromatic protons on the bromothiophene ring appear as doublets or triplets (δ 6.8–7.5 ppm).

- Methylene protons (-CH-NH) resonate near δ 2.8–3.2 ppm.

- Amine protons may appear as broad signals (δ 1.5–2.5 ppm) unless deuterated solvents like MeOD are used .

Comparative analysis with literature spectra of structurally similar compounds (e.g., brominated indole-ethanamines) aids in validation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from light and moisture to prevent decomposition.

- Neutralize waste with dilute acid (e.g., HCl) before disposal, as amines can form hazardous salts .

Advanced Research Questions

Q. How can enzymatic methods be optimized for synthesizing this compound?

- Methodological Answer : Transaminases or aminotransferases can catalyze the transfer of amino groups to bromothiophene precursors. Key parameters include:

- Enzyme Loading : 10–20% (w/w) of substrate to ensure complete conversion.

- pH and Temperature : Optimal activity at pH 7.5–8.5 and 30–37°C.

- Cofactor Supplementation : Pyridoxal-5'-phosphate (PLP) enhances reaction rates.

For example, transaminase-mediated synthesis of related ethanamines achieved >90% yield under these conditions .

Q. What crystallographic techniques are suitable for structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL) is ideal. Steps include:

- Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron or rotating anode sources.

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. Bromine’s high electron density aids in resolving the thiophene ring geometry .

Q. How to resolve contradictions in pharmacological activity data for this compound?

- Methodological Answer : Discrepancies in receptor binding assays (e.g., 5-HT vs. dopamine receptors) may arise from:

- Isomerism : Check for enantiomeric impurities via chiral HPLC.

- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO).

- Control Experiments : Use known agonists/antagonists (e.g., ketanserin for 5-HT) to validate results.

Cross-reference with structurally similar compounds (e.g., indole-ethanamines) to identify structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How to address inconsistent yields in the synthesis of this compound?

- Methodological Answer : Variations in yield (e.g., 40–80%) may result from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.